The compound is cataloged under CAS number 129560-01-6 and has been identified in various chemical databases such as PubChem and BenchChem. Its classification as a heterocyclic compound makes it an important subject of study in organic synthesis and medicinal chemistry due to its structural complexity and potential biological activities .
The synthesis of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid typically involves several key steps:
Industrial production methods may utilize continuous flow reactors to enhance efficiency and scalability while ensuring high purity levels through advanced purification techniques .
The molecular structure of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid can be described as follows:
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid can undergo various chemical reactions:
These reactions are essential for exploring the compound's reactivity and potential applications in organic synthesis.
The mechanism of action for 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid involves its interaction with specific biological targets:
Understanding these mechanisms is crucial for its development as a therapeutic agent.
The applications of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid span several scientific fields:
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid belongs to the fused bicyclic pyrazole family, characterized by a pyrazole ring condensed with a cyclopentane moiety. Its IUPAC name explicitly defines the ring fusion at the c-edge of cyclopentane, the methyl substituent at N-2, and the carboxylic acid at C-3. The saturated 4,5,6,7-tetrahydro notation indicates the non-aromatic nature of the cyclopentane ring. This contrasts with regioisomers like 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid (CAS 1780282-55-4), where the carboxylate occupies a bridgehead position [1]. Key molecular descriptors include:
Table 1: Nomenclature and Isomeric Comparisons
Compound Name | CAS Number | Substituent Position | Structural Feature |
---|---|---|---|
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid | Not Assigned | C-3 | Bicyclic, carboxylic acid on pyrazole ring |
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid | 1780282-55-4 | C-5 | Carboxylic acid on cyclopentane ring |
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-4-carboxylic acid | 1780004-14-9 | C-4 | Bridgehead carboxylic acid |
3-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole | 1752-21-2 | C-3 | Methyl substituent, no carboxylate |
The development of fused pyrazoles evolved from Ludwig Knorr’s seminal 19th-century work on pyrazole synthesis. Cyclopenta[c]pyrazoles emerged as strategic targets during the 1960–1980s, driven by their structural similarity to prostaglandin cores and bioactive pyrrolopyrazoles. Early synthetic routes relied on:
The precise regiocontrol required for C-3 carboxylation (as in the title compound) represented a significant challenge. Advances in directed ortho-metalation (DoM) and catalytic functionalization in the 2000s enabled efficient C-3 substitution, making derivatives like this compound accessible for drug discovery [10].
This scaffold’s importance stems from its dual role as a:
Table 2: Physicochemical Properties of Representative Analogs
Property | 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid | 2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride |
---|---|---|
Molecular Weight | 166.18 g/mol | 179.07 g/mol (free base) |
logP | 0.2195 | Not reported |
TPSA | 55.12 Ų | 28.68 Ų |
H-Bond Donors | 1 | 3 (salt form) |
H-Bond Acceptors | 3 | 3 |
Rotatable Bonds | 1 | 0 |
Medicinal applications leverage its scaffold in:
Table 3: Synthetic Methods for Key Derivatives
Reaction Type | Conditions | Yield Range | Application Example |
---|---|---|---|
Multicomponent Cycloaddition | Azomethine imine + acrylate, MW, 100–140°C | 45–78% | Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylates [10] |
Amide Coupling | Carboxylic acid + amine, EDC/HOBt, DMF | 60–92% | N-(furan-2-ylmethyl)-cyclopenta[c]pyrazole carboxamide [6] |
Regioselective Alkylation | N-2 methylation with CH₃I, K₂CO₃, DMF | 85–95% | 2-Methyl-protected intermediates [1] [3] |
The scaffold’s synthetic versatility and pharmacological relevance ensure its continued prominence in rational drug design, particularly for kinase inhibitors, ion channel modulators, and anti-infectives [8] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: